3-bromo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide 3-bromo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide
Brand Name: Vulcanchem
CAS No.: 946222-55-5
VCID: VC11947489
InChI: InChI=1S/C12H11BrN4OS/c13-9-4-1-3-8(7-9)10(18)14-11-15-16-12-17(11)5-2-6-19-12/h1,3-4,7H,2,5-6H2,(H,14,15,18)
SMILES: C1CN2C(=NN=C2SC1)NC(=O)C3=CC(=CC=C3)Br
Molecular Formula: C12H11BrN4OS
Molecular Weight: 339.21 g/mol

3-bromo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide

CAS No.: 946222-55-5

Cat. No.: VC11947489

Molecular Formula: C12H11BrN4OS

Molecular Weight: 339.21 g/mol

* For research use only. Not for human or veterinary use.

3-bromo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide - 946222-55-5

Specification

CAS No. 946222-55-5
Molecular Formula C12H11BrN4OS
Molecular Weight 339.21 g/mol
IUPAC Name 3-bromo-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide
Standard InChI InChI=1S/C12H11BrN4OS/c13-9-4-1-3-8(7-9)10(18)14-11-15-16-12-17(11)5-2-6-19-12/h1,3-4,7H,2,5-6H2,(H,14,15,18)
Standard InChI Key UTJXXGFIROFKCI-UHFFFAOYSA-N
SMILES C1CN2C(=NN=C2SC1)NC(=O)C3=CC(=CC=C3)Br
Canonical SMILES C1CN2C(=NN=C2SC1)NC(=O)C3=CC(=CC=C3)Br

Introduction

3-Bromo-N-{5H,6H,7H- triazolo[3,4-b] thiazin-3-yl}benzamide is a complex organic compound with a molecular formula of C12H11BrN4OS and a molecular weight of 339.21 g/mol. This compound features a triazole ring fused to a thiazine ring, attached to a benzamide moiety, and includes a bromine atom. The compound's structure suggests potential applications in medicinal chemistry due to its unique heterocyclic framework.

Synthesis and Preparation

The synthesis of this compound typically involves multi-step reactions that require careful control of conditions. While specific synthetic routes for this exact compound are not widely detailed in the literature, similar compounds often involve the reaction of appropriate precursors in the presence of catalysts and bases. The use of palladium-catalyzed cross-coupling reactions or nucleophilic substitution reactions could be potential strategies for synthesizing such complex heterocyclic structures.

Research Findings and Future Directions

While detailed research findings specifically on 3-bromo-N-{5H,6H,7H- triazolo[3,4-b] thiazin-3-yl}benzamide are scarce, compounds with similar structures have demonstrated biological activity. Future studies should focus on synthesizing this compound efficiently and evaluating its biological properties to uncover potential therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator